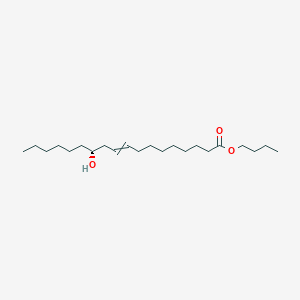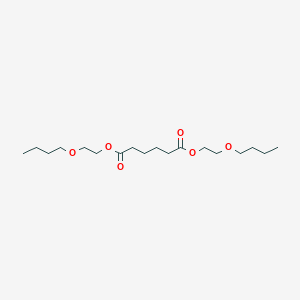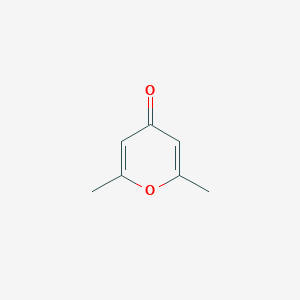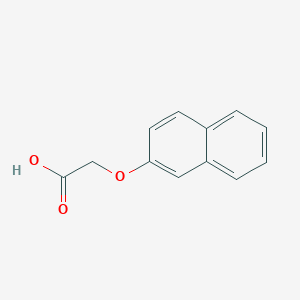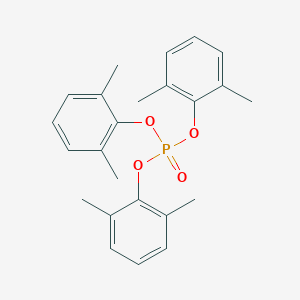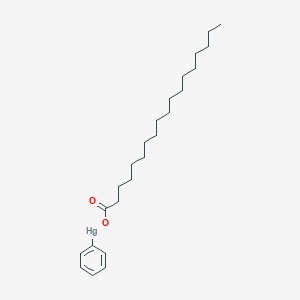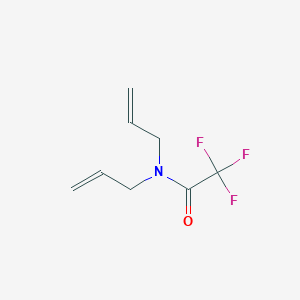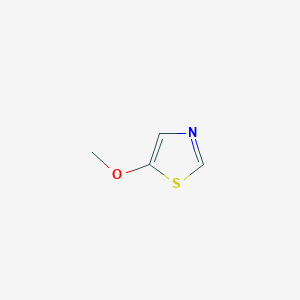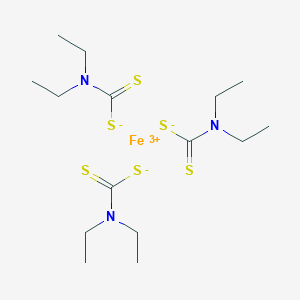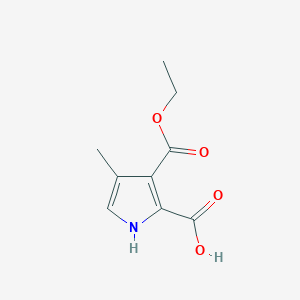
2H-Azirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Azirine is a heterocyclic compound that contains a three-membered ring with two carbon atoms and one nitrogen atom. It is an important intermediate in organic synthesis and has been extensively studied due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Transformation into Diverse Compounds
- Ring Enlargement and Synthesis of Indoles: 2H-Azirine is used in ring enlargement reactions, leading to the synthesis of compounds like 2,3-Dihydro-1,3,3-trimethylindol-2-one (Mekhael et al., 2002).
- Building Blocks for Nitrogen-Containing Heterocycles: It serves as a versatile building block for various nitrogen-containing heterocycles, being pivotal in catalytic and light-induced reactions (Khlebnikov et al., 2019).
- Precursors for Functionalized Heterocycles: 2H-Azirines are efficient precursors for pyridine, indole, dihydropyrrole, and pyrrolidine heterocycles (Rieckhoff et al., 2017).
Enantioselective Reactions
- Enantioselective Synthesis of Chiral Derivatives: They are used in enantioselective reactions to synthesize a variety of chiral aziridine and amine derivatives, which are important in organic synthesis (Nakamura, 2019).
Chemical Reactivity and Ring Strain
- Exploiting Ring Strain: The high reactivity of 2H-azirines, due to ring strain, is utilized in various synthetic processes, making them suitable for reactions as nucleophiles or electrophiles (Pinho & Gonsalves, 2004).
Bioconjugation and Linker Technology
- Bifunctional Chemical Linkers: 2H-Azirine derivatives are used as bifunctional thiol linkers in bioconjugate technology, highlighting their application in biochemical and medicinal research (Chen et al., 2020).
Advanced Organic Synthesis Techniques
- Use in Organic Synthesis: Its application in continuous-flow synthesis and the transformation into aziridines demonstrates the adaptability of 2H-azirines in modern organic synthesis techniques (Baumann & Baxendale, 2015).
- Catalytic Reactions: 2H-Azirines are involved in ruthenium-catalyzed [3+2+2] cycloaddition reactions for the formation of fused azepine skeletons, exemplifying their role in catalytic processes (Li et al., 2016).
Propiedades
Número CAS |
157-16-4 |
|---|---|
Nombre del producto |
2H-Azirine |
Fórmula molecular |
C2H3N |
Peso molecular |
41.05 g/mol |
Nombre IUPAC |
2H-azirine |
InChI |
InChI=1S/C2H3N/c1-2-3-1/h1H,2H2 |
Clave InChI |
NTJMGOWFGQXUDY-UHFFFAOYSA-N |
SMILES |
C1C=N1 |
SMILES canónico |
C1C=N1 |
Otros números CAS |
157-16-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




